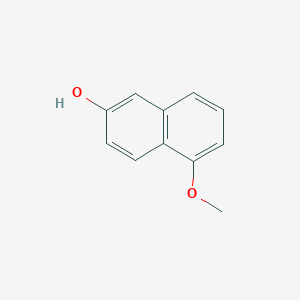

5-Methoxynaphthalen-2-ol

Übersicht

Beschreibung

Synthesis Analysis

5-Methoxynaphthalen-2-ol, as 2-methoxynaphthalene, is a key intermediate in producing naproxen, a non-steroidal anti-inflammatory drug. Studies have focused on its catalytic methylation using environmentally friendly agents like dimethyl carbonate instead of more hazardous methyl halides and dimethyl sulfate. The efficient synthesis of 2-naphthols is important for their further development as bioactive compounds and chiral ligands as well as other synthetic purposes.

Molecular Structure Analysis

The molecular formula of 5-Methoxynaphthalen-2-ol is C11H10O2. It has a molecular weight of 174.2 g/mol.

Chemical Reactions Analysis

Alcohols like 5-Methoxynaphthalen-2-ol can undergo oxidation reactions to produce aldehydes, ketones, and carboxylic acids . This reaction is used as a way of distinguishing between primary, secondary, and tertiary alcohols .

Physical And Chemical Properties Analysis

5-Methoxynaphthalen-2-ol exhibits unique photo physical and chemical properties . These characteristics make it one of the most studied groups of organic compounds . Naphthalene dyes, which include 5-Methoxynaphthalen-2-ol, have a rigid plane and large π-electron conjugation .

Wissenschaftliche Forschungsanwendungen

Catalytic Methylation in Drug Production

5-Methoxynaphthalen-2-ol, as 2-methoxynaphthalene, is a key intermediate in producing naproxen, a non-steroidal anti-inflammatory drug. Studies have focused on its catalytic methylation using environmentally friendly agents like dimethyl carbonate instead of more hazardous methyl halides and dimethyl sulfate (Yadav & Salunke, 2013).

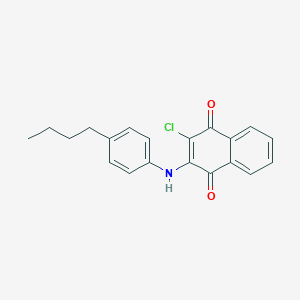

Anticancer Drug Development

A series of compounds derived from 4-methoxynaphthalen-1-yl have been synthesized and evaluated for their potential as anticancer drugs, with some showing promising antiproliferative activity against cancer cell lines (Liu, Wang, Peng, & Li, 2020).

Fluorogenic Labeling in Analytical Chemistry

In analytical chemistry, derivatives of methoxynaphthalene are used as fluorogenic labeling reagents. For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is used for labeling thiols in high-performance liquid chromatography (HPLC), aiding in the sensitive detection of these compounds (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Anti-Inflammatory Properties

Several studies have synthesized compounds with 2-methoxynaphthalene as their core structure, showing notable anti-inflammatory effects. This includes the creation of derivatives with varying substituents that exhibit significant anti-inflammatory activities in models like carrageenin paw edema in rats (Cavrini et al., 1982).

Shape-Selective Acylation in Catalysis

Research has explored the acylation of 2-methoxynaphthalene with acetic anhydride over zeolite catalysts, revealing insights into shape-selective catalysis. This research is pivotal for understanding the reaction mechanisms and improving selectivity in chemical synthesis (Andy et al., 2000).

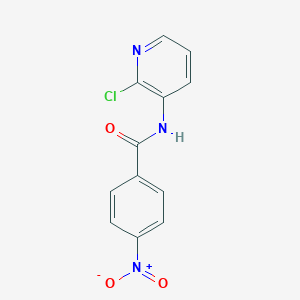

Antibacterial Activity

Compounds like 5,6-dimethoxynaphthalene-2-carboxylic acid, synthesized from 2-methoxynaphthalene derivatives, have demonstrated antibacterial activity against pathogenic bacteria, highlighting the potential of methoxynaphthalene compounds in antibacterial drug development (Göksu & Uğuz, 2005).

Antibacterial and Anti-Tubercular Agents

Novel thiazoles derivatives containing methoxy-naphthyl moiety synthesized from 2-methoxynaphthalene have shown moderate anti-tuberculosis activities and excellent antibacterial properties, indicating their potential use in treating bacterial infections and tuberculosis (Prasad & Nayak, 2016).

Applications in Photolithography

2-Methoxynaphthalene derivatives have been investigated for their use in double exposure lithography, a technique in semiconductor manufacturing. Their unique properties make them suitable for developing reversible nonlinear responsive materials required in this advanced technology (O'Connor et al., 2008).

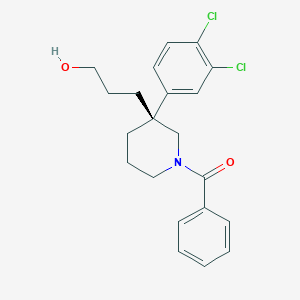

Drug Delivery Systems

In drug delivery research, 2-methoxynaphthalene has been used to study the release characteristics of hydrophobic compounds from microtubules. This research contributes to the development of novel drug delivery systems for biocidal compounds with poor water solubility (Price & Patchan, 1993).

Eigenschaften

IUPAC Name |

5-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLUQGYAKFXFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566273 | |

| Record name | 5-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxynaphthalen-2-ol | |

CAS RN |

150712-57-5 | |

| Record name | 5-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

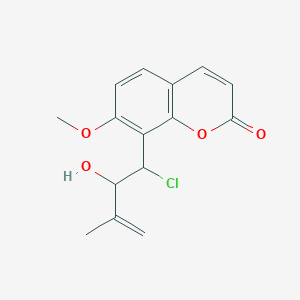

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)